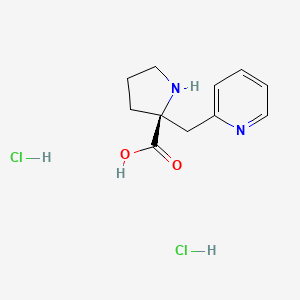

(S)-1-Cbz-Amino-butyl-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

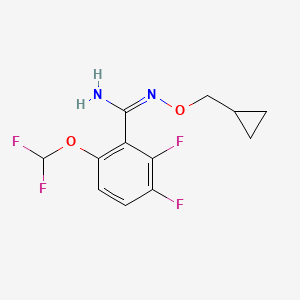

(S)-1-Cbz-Amino-butyl-3-amine is an organic compound belonging to the class of amines. It is a chiral molecule, meaning it has two non-superimposable mirror images. It is a colorless liquid with a pungent odor and a boiling point of 200-202 °C. This compound has a variety of applications in the scientific and research fields, ranging from synthesis methods to biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

N-Urethane Protection of Amines and Amino Acids

The N-Cbz (benzyloxycarbonyl) group, derived from (S)-1-Cbz-Amino-butyl-3-amine, is used for the N-urethane protection of amines and amino acids. A solvent-free protocol employing N-fluorenylmethoxycarbonylation and N-benzyloxycarbonylation of amines has been described, which offers advantages such as the absence of bases, very short reaction times, high yields, selectivity, and ease of product separation (Gioia et al., 2015).

Mono-Protection of Amines and Amino Acids in Aqueous Phase

The Cbz group facilitates the simple and selective protection of amines and amino acids in the aqueous phase with high yields at room temperature, demonstrating advantages over existing methods by avoiding the formation of any by-products (Kumar et al., 2006).

Synthesis of N-Boc or N-Cbz Protected α-Branched Amines

The synthesis of N-Boc and N-Cbz protected α-branched amines has been achieved directly from commercially available compounds through a one-pot, three-component coupling reaction. This method, catalyzed by bismuth(III) triflate, highlights the mild reaction conditions, low catalytic loading, and the ease of N-protective group removal (Jaratjaroonphong et al., 2015).

Selective Cleavage of N,N-Dicarbamoyl-Protected Amines

A mild and new procedure for the selective cleavage of an alkoxycarbonyl group (Boc, CBz) in N,N-dicarbamoyl-protected amino compounds using lithium bromide has been developed. This method is particularly useful for the Cbz-selective cleavage in N,N-Ts,Cbz-diprotected amines and offers compatibility with a broad range of functionalities (Hernandez et al., 2003).

Propiedades

IUPAC Name |

benzyl N-[(3S)-3-aminobutyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-10(13)7-8-14-12(15)16-9-11-5-3-2-4-6-11/h2-6,10H,7-9,13H2,1H3,(H,14,15)/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEXTNLECRJBLD-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC(=O)OCC1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCNC(=O)OCC1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-6-oxo-6,7-dihydro-5H-1-oxa-5-aza-s-indacene-7-carboxylic acid (4H-[1,2,4]triazol-3-yl)-amide](/img/structure/B6343322.png)

![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid ethyl ester](/img/structure/B6343331.png)

![Carbonic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester benzyl ester](/img/structure/B6343351.png)

![Benzoic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester](/img/structure/B6343359.png)